molecular formula C7H15N5 B12799525 1-Hexyltetrazol-5-amine CAS No. 6280-35-9

1-Hexyltetrazol-5-amine

Cat. No.: B12799525
CAS No.: 6280-35-9
M. Wt: 169.23 g/mol
InChI Key: HEZFPTKCTBYTCK-UHFFFAOYSA-N
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Description

1-Hexyltetrazol-5-amine is a chemical compound belonging to the tetrazole family, characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This compound is known for its high nitrogen content and stability, making it a valuable component in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hexyltetrazol-5-amine can be synthesized through several methods. One common approach involves the reaction of primary amines with orthoesters and azides. This method typically requires the use of catalysts such as metallic triflates or imidazolium ionic liquids . Another method involves the cycloaddition of nitriles using sodium azide or trimethylsilyl azide in the presence of catalysts like aluminum chloride, boron trifluoride etherate, or zinc oxide .

Industrial Production Methods: Industrial production of this compound often employs environmentally friendly catalysts to minimize toxic waste. Nickel oxide nanoparticles, for example, have been used as efficient catalysts for the synthesis of tetrazole derivatives through multicomponent domino reactions . These methods offer high yields, short reaction times, and simple work-up procedures.

Chemical Reactions Analysis

Types of Reactions: 1-Hexyltetrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding tetrazole oxides.

    Reduction: Reduction reactions can convert the tetrazole ring into other nitrogen-containing heterocycles.

    Substitution: The tetrazole ring can undergo substitution reactions, where different substituents replace hydrogen atoms on the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions typically involve reagents like alkyl halides, aryl halides, and acyl chlorides under acidic or basic conditions.

Major Products:

    Oxidation: Tetrazole oxides.

    Reduction: Various nitrogen-containing heterocycles.

    Substitution: Substituted tetrazole derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 1-Hexyltetrazol-5-amine involves its interaction with molecular targets such as enzymes and receptors. For example, as an antimicrobial agent, it inhibits the activity of DNA topoisomerase IV and gyrase, enzymes crucial for bacterial DNA replication . The compound’s high nitrogen content and ability to form stable complexes with metal ions also contribute to its effectiveness in various applications.

Comparison with Similar Compounds

1-Hexyltetrazol-5-amine can be compared with other tetrazole derivatives:

Uniqueness: this compound’s uniqueness lies in its hexyl group, which enhances its hydrophobicity and potential interactions with biological membranes, making it a valuable compound in medicinal chemistry and material science.

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry Its unique structure and chemical properties make it a valuable tool for scientific research and industrial processes

Properties

CAS No.

6280-35-9

Molecular Formula

C7H15N5

Molecular Weight

169.23 g/mol

IUPAC Name

1-hexyltetrazol-5-amine

InChI

InChI=1S/C7H15N5/c1-2-3-4-5-6-12-7(8)9-10-11-12/h2-6H2,1H3,(H2,8,9,11)

InChI Key

HEZFPTKCTBYTCK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C(=NN=N1)N

Origin of Product

United States

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